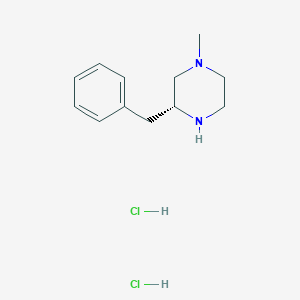

(R)-3-Benzyl-1-methyl-piperazine dihydrochloride

Description

Significance of Chiral Nitrogen Heterocycles in Advanced Organic Synthesis

Chiral nitrogen heterocycles are fundamental building blocks in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and natural products. Their rigid, three-dimensional structures, combined with the presence of stereocenters, allow for precise spatial arrangement of functional groups. This stereochemical control is crucial for molecular recognition and biological activity. The development of asymmetric synthesis methods for these heterocycles is a key area of research, enabling access to enantiomerically pure compounds that are essential for studying and optimizing interactions with biological targets.

Overview of the Piperazine (B1678402) Scaffold in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comnih.govnih.gov This designation stems from its frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.govjocpr.com The piperazine moiety can influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. nih.govtandfonline.comnih.gov Its structural flexibility and the ability to introduce substituents at the nitrogen atoms make it a versatile component for modulating biological activity and exploring structure-activity relationships. jocpr.comnih.gov Consequently, the piperazine scaffold is a central theme in the design and synthesis of novel therapeutic agents. nih.govbenthamdirect.com

Specific Academic Context of (R)-3-Benzyl-1-methyl-piperazine Dihydrochloride (B599025)

(R)-3-Benzyl-1-methyl-piperazine dihydrochloride is a specific chiral derivative of the piperazine core that has found utility as a specialized building block in organic synthesis. Its structure incorporates a benzyl (B1604629) group at a stereogenic center and a methyl group on one of the nitrogen atoms. This particular arrangement offers a unique combination of steric and electronic properties that can be exploited in the construction of more complex chiral molecules. The dihydrochloride salt form enhances its stability and ease of handling in a laboratory setting. While extensive research on this specific molecule is not as widespread as for some other piperazine derivatives, its availability as a chiral synthon points to its application in targeted synthetic campaigns within academic and industrial research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-benzyl-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFKWNWADDVXNS-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@@H](C1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental properties of (R)-3-Benzyl-1-methyl-piperazine dihydrochloride (B599025) are crucial for its application in synthesis. The following table summarizes key data for this compound.

| Property | Value |

| IUPAC Name | (3R)-3-benzyl-1-methylpiperazine;dihydrochloride |

| Molecular Formula | C₁₂H₂₀Cl₂N₂ |

| Molecular Weight | 263.21 g/mol |

| CAS Number | 1965305-43-4 |

| Appearance | Solid (form may vary) |

| Chirality | (R)-enantiomer |

This data is compiled from commercially available sources for the (S)-enantiomer, which is expected to have identical physical properties to the (R)-enantiomer, with the exception of the sign of optical rotation. chemscene.com

Chemical Reactivity and Derivatization of R 3 Benzyl 1 Methyl Piperazine Dihydrochloride

Functional Group Transformations on the Piperazine (B1678402) Core

The piperazine core of (R)-3-Benzyl-1-methyl-piperazine is relatively stable; however, its precursors and derivatives can undergo various functional group transformations. These reactions are crucial for the synthesis and diversification of the piperazine scaffold.

One fundamental transformation is the reduction of a carbonyl group in a piperazinone precursor. For instance, the synthesis of the closely related 1-methyl-3-phenylpiperazine (B26559) often involves the reduction of a 2-oxo-3-phenylpiperazine intermediate. arkat-usa.org The reduction of the amide functionality within the ring is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). arkat-usa.orggoogle.comgoogle.com This transformation is a key step in forming the saturated piperazine ring from its lactam precursor.

Oxidation reactions on the piperazine nitrogen atoms are also possible. The nitrogen atoms in the piperazine ring can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids. Kinetic studies on the oxidation of piperazine and its N-substituted derivatives have shown that these reactions can proceed with a 1:1 stoichiometry to yield the N-oxide as the primary product. scirp.org Such transformations alter the electronic properties and polarity of the molecule.

Another significant transformation involves the removal of protecting groups. In synthetic routes leading to compounds like 1-methyl-3-phenylpiperazine, a benzyl (B1604629) group is often used to protect the N4-position. This protecting group can be subsequently removed via catalytic hydrogenation, typically using a palladium on charcoal (Pd/C) catalyst. google.com This deprotection step is essential for either obtaining the final target molecule or for enabling further derivatization at that nitrogen.

Formation of Complex Polycyclic and Fused Ring Systems

The piperazine scaffold can serve as a building block for the construction of more complex molecular architectures, including polycyclic and fused ring systems. These intricate structures are of interest in drug discovery for their conformational rigidity and potential for novel biological activities.

One approach to building complex systems involves intramolecular cyclization reactions. Derivatives of (R)-3-Benzyl-1-methyl-piperazine, appropriately functionalized, could undergo cyclization to form fused bicyclic or bridged systems. For example, radical cyclization is a known method for forming new rings, and piperazine derivatives have been used in manganese(III) acetate (B1210297) mediated radical cyclizations to synthesize piperazine-substituted dihydrofurans. nih.gov

Another strategy involves the use of the piperazine nitrogens as nucleophiles to form new rings. The synthesis of ring-fused benzimidazoles, for instance, can be achieved through the oxidative cyclization of ortho-substituted anilines containing a cyclic amino group like piperidine (B6355638) or morpholine. mdpi.com A similar strategy could conceptually be applied to derivatives of (R)-3-Benzyl-1-methyl-piperazine. Furthermore, the synthesis of various fused heterocyclic systems often involves the cyclization of precursors containing amine functionalities. nih.govresearchgate.net For example, a process for preparing 1-methyl-3-phenylpiperazine includes a step where a derivative is cyclized to form the tetracyclic core of Mirtazapine. google.com

N-Alkylation and Acylation Reactions on the Piperazine Nitrogen Atoms

The piperazine ring in (R)-3-Benzyl-1-methyl-piperazine contains two nitrogen atoms: a tertiary amine at the N1-position (bearing the methyl group) and a secondary amine at the N4-position (in the free base form). The N4-nitrogen is the primary site for further derivatization through N-alkylation and N-acylation reactions.

N-Alkylation

The secondary amine at the N4-position can be readily alkylated using various alkylating agents. Direct alkylation with alkyl halides is a common method. researchgate.net To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net

Reductive amination is another powerful method for introducing alkyl groups at the N4-position. This reaction involves treating the secondary amine with an aldehyde or ketone in the presence of a reducing agent. umich.edu This method is highly versatile and can be performed under various conditions, including continuous-flow hydrogenation, which offers a safe and environmentally friendly approach. researchgate.netthieme-connect.com For example, benzylpiperazine derivatives can be prepared directly from a substituted benzaldehyde (B42025) and piperazine using a palladium catalyst. thieme-connect.com

N-Acylation

N-Acylation of the N4-nitrogen is a common strategy to introduce a wide range of functional groups. This is typically achieved by reacting the piperazine with acyl chlorides or acid anhydrides in the presence of a base. oup.com The resulting amide bond is a key feature in many biologically active molecules. The reaction conditions can be optimized to achieve high yields. semanticscholar.org For example, the synthesis of piperazinyl amides can be achieved by the dropwise addition of an acyl chloride solution to an excess of piperazine to favor the formation of the mono-acylated product over the bis-amide. nih.gov

These N-alkylation and N-acylation reactions provide a straightforward and efficient means to generate large libraries of diverse (R)-3-Benzyl-1-methyl-piperazine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Role in the Synthesis of Diverse Chemical Libraries

The piperazine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. (R)-3-Benzyl-1-methyl-piperazine serves as an ideal starting point for creating libraries of chiral molecules for high-throughput screening and drug discovery programs. Its defined stereochemistry is crucial, as different enantiomers of a drug can have vastly different biological activities.

The synthesis of diverse chemical libraries often employs parallel synthesis techniques, where the core scaffold is systematically decorated with a variety of substituents. The benzylpiperazine framework is well-suited for this approach. For instance, liquid-phase combinatorial synthesis methods have been developed to produce libraries of disubstituted piperazine derivatives, which are considered potential drug candidates. These methods often involve sequential reactions, such as N-acylation, to introduce diversity at the nitrogen atoms of the piperazine ring.

Furthermore, the piperazine scaffold has been successfully integrated into more complex library designs. Research has demonstrated the parallel synthesis of extensive libraries where piperazine is tethered to other important heterocyclic rings, such as thiazole (B1198619) and 1,2,3-triazole. In one example, a library of over 200 arylaminothiazole-tethered piperazine compounds was prepared using a solid-phase strategy, highlighting the versatility of the piperazine unit in combinatorial chemistry. These libraries provide a rich source of novel compounds for identifying new therapeutic leads.

| Library Type | Synthetic Approach | Core Scaffolds | Reference |

| Disubstituted Piperazines | Liquid-Phase Parallel Synthesis | Benzylpiperazine | |

| Piperazine-Thiazole Conjugates | Solid-Phase Parallel Synthesis | Piperazine, Thiazole | |

| Triazole-Piperazine Conjugates | Solution-Phase Synthesis | Piperazine, 1,2,3-Triazole |

Precursor for Advanced Heterocyclic Systems

Beyond its use as a scaffold for attaching peripheral groups, (R)-3-benzyl-1-methyl-piperazine and its analogues serve as precursors for the construction of more complex, fused heterocyclic systems. This application transforms the simple piperazine ring into an integral part of a larger, multi-cyclic architecture.

A notable strategy is "heterocyclic merging," where a chiral piperazine is fused to another heterocyclic nucleus to create novel, stereochemically diverse ring systems. For example, chiral piperazines derived from amino acids have been used to construct indazolo-piperazines. This approach involves a key Michael addition reaction to build the piperazine ring onto an existing indazole core, resulting in a fused system with expanded shape diversity and new vectors for substitution.

The piperazine ring can also participate in cyclization reactions to form new rings. Manganese(III) acetate-mediated radical cyclizations of piperazine derivatives bearing acryloyl substituents have been used to synthesize piperazine-substituted dihydrofurans. In these reactions, a radical is formed on a side chain, which then attacks another part of the molecule to close a new ring, demonstrating the piperazine's role as a platform for intramolecular transformations.

Moreover, simple chiral piperazines are crucial intermediates in the synthesis of complex pharmaceuticals. For instance, 1-methyl-3-phenylpiperazine, a closely related structure, is a key intermediate in the synthesis of Mirtazapine, an antidepressant drug featuring a complex tetracyclic framework. This underscores the value of the chiral piperazine unit as a foundational element for building sophisticated, biologically active molecules.

Contributions to Structure-Property Relationship Studies in Medicinal Chemistry

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) or physicochemical properties (Structure-Property Relationship, SPR) is a cornerstone of medicinal chemistry. The chiral piperazine scaffold is frequently incorporated into new molecules to systematically probe these relationships.

By introducing the (R)-3-benzyl-1-methyl-piperazine moiety and comparing its effects to other structural units, researchers can determine how chirality, conformation, and the nature of the heterocyclic core influence a compound's interaction with a biological target. A compelling example is found in the development of antagonists for the histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors. In these studies, direct comparison between molecules containing a piperazine ring and those containing a closely related piperidine ring revealed that this substitution could dramatically alter receptor affinity and selectivity. For instance, switching from a piperazine to a piperidine in one compound pair maintained high affinity for H₃R but increased the affinity for σ₁R by over 400-fold, demonstrating the profound impact of this structural change.

The piperazine scaffold is also systematically modified in SAR studies aimed at optimizing lead compounds. In the development of inhibitors for fatty acid amide hydrolase (FAAH), a series of piperazine ureas were synthesized and evaluated. This work involved extensive modification of substituents on the piperazine ring to improve potency and pharmacokinetic profiles, ultimately leading to the identification of a potent and bioavailable clinical candidate. The conformation of the piperazine ring itself, which can exist in chair or boat forms, is another critical factor that influences how it binds to a target protein, adding another layer to SAR considerations.

These studies highlight how the specific stereochemistry and structural features of the (R)-3-benzyl-1-methyl-piperazine scaffold provide a powerful tool for medicinal chemists to rationally design molecules with improved efficacy, selectivity, and drug-like properties.

Synthetic Routes

Strategies for Enantioselective Synthesis

Enantioselective synthesis is paramount for producing single-enantiomer piperazine derivatives, as the biological activity often resides in one specific stereoisomer. Key strategies include the use of chiral starting materials, diastereoselective reactions, and the resolution of racemic mixtures.

Asymmetric Transformations Utilizing Chiral Precursors

A powerful approach to chiral piperazines involves the use of readily available chiral starting materials, often referred to as the "chiral pool." Amino acids are particularly valuable precursors due to their inherent chirality and functional groups that can be elaborated into the piperazine ring.

One common strategy begins with the conversion of α-amino acids into orthogonally protected chiral 1,2-diamines. These intermediates can then undergo cyclization to form the piperazine ring while retaining the stereochemical integrity of the original amino acid. For instance, a practical and scalable four-step synthesis of enantiomerically pure 2-substituted piperazines starts from various α-amino acids. rsc.org A key step in this sequence is an aza-Michael addition, which proceeds efficiently to yield the desired chiral piperazine scaffold. rsc.org This method has been successfully applied to multigram-scale synthesis, demonstrating its industrial applicability. rsc.org

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of reactions. While effective, this often requires additional steps for the attachment and removal of the auxiliary. rsc.org More direct methods, such as the diversity-oriented synthesis of trans-2,5-disubstituted piperazines from amino acids, offer an efficient alternative. acs.orgnih.gov This strategy employs an iodine-mediated 6-exotrig cyclization of a common intermediate derived from an amino acid, yielding the piperazine ring with high diastereoselectivity. acs.orgnih.gov

The following table summarizes representative examples of chiral precursors used in the asymmetric synthesis of piperazines.

| Chiral Precursor | Synthetic Strategy | Key Transformation | Resulting Piperazine |

| α-Amino Acids | Chiral Pool Synthesis | Aza-Michael Addition | Orthogonally protected 2-substituted piperazines rsc.org |

| (S)-Aspartate | Chiral Pool Synthesis | Multi-step conversion | Homologous piperazine-alcanols researchgate.net |

| (S)-Glutamate | Chiral Pool Synthesis | Multi-step conversion | Homologous piperazine-alcanols researchgate.net |

| Amino Acid Derivatives | Diversity-Oriented Synthesis | Iodine-mediated cyclization | trans-2,5-Disubstituted piperazines acs.orgnih.gov |

Diastereoselective Approaches to Substituted Piperazines

Diastereoselective reactions are instrumental in controlling the relative stereochemistry of multiple chiral centers within the piperazine ring. These methods often involve the use of catalysts or chiral reagents to favor the formation of one diastereomer over others.

Transition-metal catalysis has emerged as a powerful tool for diastereoselective piperazine synthesis. For example, a highly diastereoselective intramolecular hydroamination, catalyzed by palladium, serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This reaction proceeds from aminoalkene substrates, which are themselves derived from chiral cyclic sulfamidates. organic-chemistry.org Similarly, iridium catalysts have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines. acs.org This atom-economical process yields a single diastereoisomer under mild conditions. acs.org

Another approach involves the direct diastereoselective α-C–H lithiation of N-Boc piperazines. This method allows for the introduction of substituents at the carbon adjacent to a nitrogen atom with good levels of diastereocontrol, providing access to α-functionalized piperazines. mdpi.com

The table below highlights selected diastereoselective methods for piperazine synthesis.

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Intramolecular Hydroamination | Palladium Catalyst | Cyclization of aminoalkenes | trans-2,6-Disubstituted piperazines nih.gov |

| Imine Coupling | Iridium Catalyst | [3+3]-Cycloaddition | Single diastereomer of C-substituted piperazines acs.org |

| Reductive Cyclization | Manganese(0) | Reductive cyclization of imines | trans-Aryl-substituted piperazines acs.org |

| Iodocyclization | Iodine | 6-exotrig Cyclization | trans-2,5-Disubstituted piperazines acs.orgnih.gov |

Enantiomeric Resolution Techniques for Piperazine Intermediates

When a racemic mixture of a piperazine intermediate is synthesized, enantiomeric resolution is required to separate the individual enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.orgchemeurope.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orgchemeurope.com

Tartaric acid and its derivatives are widely used chiral resolving agents for amines. rsc.orgnih.gov The process involves dissolving the racemic piperazine intermediate and a single enantiomer of the resolving agent in a suitable solvent. One of the diastereomeric salts will preferentially crystallize, which can then be isolated by filtration. The desired enantiomer of the piperazine is subsequently recovered by treating the salt with a base to remove the resolving agent. wikipedia.org This technique has been successfully applied in industrial settings for the production of enantiomerically pure pharmaceuticals. google.com For instance, derivatives of tartaric acid have been shown to be highly efficient for the chiral resolution of key amine intermediates, with the advantage of using sub-stoichiometric amounts of the resolving agent and the possibility of recycling it. google.com

Commonly used chiral resolving agents for piperazine intermediates include:

(+)-Tartaric acid rsc.org

(-)-Tartaric acid

Derivatives of tartaric acid google.com

(+)-Cinchotoxine chemeurope.com

Brucine chemeurope.com

Total Synthesis Pathways

The total synthesis of complex benzylpiperazines involves the construction of the target molecule from simpler, commercially available starting materials through a series of chemical reactions. The strategic planning of these multi-step sequences is crucial for efficiency and yield.

Multi-step Convergent and Divergent Syntheses of Benzylpiperazines

Synthetic strategies can be broadly classified as linear, convergent, or divergent. While linear synthesis builds the molecule in a step-by-step fashion, convergent and divergent approaches offer advantages for creating complex molecules and libraries of analogues.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related analogues. acs.org This strategy is highly valuable for medicinal chemistry applications, as it allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. nih.gov For example, a common chiral piperazine intermediate can be divergently functionalized at the nitrogen or carbon atoms to produce a range of benzylpiperazine analogues. The synthesis of trans-2,5-disubstituted piperazines from a common intermediate derived from amino acids is an example of a diversity-oriented approach. acs.orgnih.gov

Novel Reaction Methodologies in Piperazine Ring Annulation

Recent advances in organic synthesis have led to the development of novel and efficient methods for constructing the piperazine ring, a process known as ring annulation. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods.

Photoredox catalysis has emerged as a powerful strategy for piperazine synthesis. nih.gov This approach utilizes visible light to initiate chemical transformations, often under very mild conditions. tcichemicals.com The CarboxyLic Amine Protocol (CLAP) is a notable example, where a decarboxylative annulation between a glycine-based diamine and an aldehyde is promoted by an iridium-based photoredox catalyst to afford 2-substituted piperazines. mdpi.comtcichemicals.com This method is applicable to both batch and continuous flow processes. tcichemicals.com Other photoredox methods enable the direct C-H functionalization of pre-formed piperazine rings, allowing for late-stage modification of complex molecules. mdpi.com

Transition-metal catalysis continues to be a cornerstone of modern synthetic chemistry, with numerous applications in piperazine synthesis. thieme-connect.com

Palladium-catalyzed reactions are widely used for forming the C-N bonds necessary for piperazine ring closure. acs.org For example, a modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization of a propargyl unit with a diamine component. organic-chemistry.org

Gold-catalyzed cyclizations of substrates derived from the ring-opening of cyclic sulfamidates provide access to tetrahydropyrazines, which can be readily converted to piperazines. organic-chemistry.org

Iridium-catalyzed [3+3] cycloadditions of imines offer a direct and atom-economical route to C-substituted piperazines. acs.org

Other novel methodologies include the catalytic reductive cyclization of dioximes , which allows for the construction of the piperazine ring from a primary amino group, and various one-pot cyclization procedures that enhance operational simplicity. acs.orgmdpi.com

The following table provides a summary of some novel piperazine ring annulation methods.

| Methodology | Catalyst/Reagent | Key Features |

| Photoredox Catalysis (CLAP) | Iridium photocatalyst | Visible-light mediated, decarboxylative annulation, mild conditions mdpi.comtcichemicals.com |

| Palladium-Catalyzed Cyclization | Palladium complexes | Modular synthesis, high substitution tolerance organic-chemistry.orgacs.org |

| Iridium-Catalyzed Cycloaddition | Iridium complexes | Atom-economical, diastereoselective acs.org |

| Catalytic Reductive Cyclization | Palladium on carbon (Pd/C) | Forms piperazine ring from a primary amine via dioxime intermediate mdpi.com |

| Gold-Catalyzed Cyclization | Gold complexes | Cyclization of propargylic sulfonamides organic-chemistry.org |

Protecting Group Strategies in N-Substitution of Piperazines

The selective functionalization of the two distinct nitrogen atoms within the piperazine ring is a common challenge in the synthesis of asymmetrically substituted piperazines. Orthogonal protecting group strategies are therefore essential to achieve the desired substitution pattern. researchgate.netrsc.org These strategies involve the use of protecting groups that can be removed under different conditions, allowing for the sequential modification of each nitrogen atom. jocpr.com

Commonly employed nitrogen protecting groups in piperazine synthesis include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.

Boc Group: The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jgtps.com It is often used to protect one of the piperazine nitrogens while the other is functionalized. Direct C-H lithiation of N-Boc protected piperazines has been demonstrated as a successful approach for C-H functionalization. mdpi.combeilstein-journals.org

Cbz Group: The Cbz group is another valuable protecting group that is stable to acidic and basic conditions. total-synthesis.com Its removal is typically achieved through hydrogenolysis, often using palladium on carbon (Pd/C) as a catalyst. total-synthesis.comresearchgate.net This method offers orthogonality to the acid-labile Boc group. nih.gov

Benzyl Group: The benzyl group can be introduced via reductive amination or direct alkylation. While it is stable to a range of conditions, its removal often requires harsher hydrogenolysis conditions compared to the Cbz group.

Orthogonal Protection in Practice:

A typical strategy for synthesizing a 1,3-disubstituted piperazine might involve the initial protection of both nitrogen atoms with different protecting groups, for instance, Boc and Cbz. This allows for the selective deprotection and subsequent functionalization of one nitrogen atom without affecting the other. For example, the Cbz group can be removed via hydrogenolysis, leaving the Boc-protected nitrogen intact for further modification. Subsequently, the Boc group can be removed under acidic conditions to allow for functionalization of the second nitrogen atom.

| Protecting Group | Abbreviation | Common Removal Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Orthogonal to Cbz, Benzyl |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc |

| Benzyl | Bn | Hydrogenolysis (often harsher conditions) | Can be orthogonal to Boc |

Catalytic Asymmetric Synthesis Approaches for Piperazine Scaffolds

The development of catalytic asymmetric methods for the synthesis of chiral piperazines is of paramount importance for accessing enantiomerically pure drug candidates. nih.gov These approaches offer a more efficient and atom-economical alternative to traditional methods that often rely on chiral auxiliaries or resolution of racemates.

Organocatalytic Applications in Piperazine Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of piperazine synthesis, organocatalysts have been successfully employed to construct chiral piperazine scaffolds with high enantioselectivity. nih.govnih.gov

One notable application involves the use of chiral Brønsted acids or bases to catalyze key bond-forming reactions. For instance, chiral phosphoric acids have been utilized in asymmetric Pictet-Spengler reactions to afford enantioenriched tetrahydro-β-carboline-piperazine fused systems. Similarly, chiral amines have been employed as catalysts in asymmetric Mannich and Michael reactions to generate key chiral intermediates for piperazine synthesis. nih.govnih.govacs.org

Key Features of Organocatalytic Methods:

Mild reaction conditions.

Often metal-free, reducing concerns about metal contamination in the final product.

High enantioselectivities can be achieved.

Metal-Catalyzed Asymmetric Reactions for Chiral Piperazine Formation

Transition metal catalysis offers a versatile and powerful platform for the asymmetric synthesis of chiral piperazines. acs.org A variety of metals, including palladium, rhodium, iridium, and ruthenium, have been utilized in conjunction with chiral ligands to effect a range of enantioselective transformations. acs.orgnih.gov

Palladium-Catalyzed Reactions:

Palladium catalysis has been extensively explored for the asymmetric synthesis of piperazine derivatives. rsc.org Palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazine-2-ones, which can be further converted to the corresponding chiral piperazines. nih.govnih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the synthesis of N-arylpiperazines. nih.gov

Ruthenium and Iridium-Catalyzed Reactions:

Ruthenium and iridium catalysts have proven effective in asymmetric hydrogenation and transfer hydrogenation reactions to produce chiral piperazines. For example, Noyori-type ruthenium catalysts have been used for the asymmetric hydrogenation of substituted pyrazines to afford chiral piperazines with high enantioselectivity. acs.org Iridium-catalyzed reactions have also been developed for the synthesis of C-substituted piperazines. acs.orgnih.gov

Tantalum-Catalyzed Hydroaminoalkylation:

A tantalum-catalyzed hydroaminoalkylation has been reported for the synthesis of α-alkylated piperazines from the corresponding heterocycles and alkenes. This atom-economic method allows for the direct formation of C-N bonds. beilstein-journals.org

| Catalyst System | Reaction Type | Key Features |

| Chiral Phosphoric Acids | Pictet-Spengler | Forms fused piperazine systems |

| Chiral Amines | Mannich, Michael | Generates chiral intermediates |

| Palladium/Chiral Ligands | Allylic Alkylation, Cross-Coupling | Versatile for C-C and C-N bond formation |

| Ruthenium/Chiral Ligands | Asymmetric Hydrogenation | High enantioselectivity for reduction |

| Iridium/Chiral Ligands | Asymmetric Hydrogenation, C-H activation | Access to C-substituted piperazines |

| Tantalum Catalysts | Hydroaminoalkylation | Atom-economical C-N bond formation |

The continued development of these advanced synthetic methodologies will undoubtedly facilitate the discovery and production of novel chiral piperazine-based therapeutic agents.

Spectroscopic and Stereochemical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds such as (R)-3-Benzyl-1-methyl-piperazine dihydrochloride (B599025), advanced NMR methods are indispensable for confirming the relative and absolute stereochemistry. ipb.pt While routine ¹H and ¹³C NMR spectra confirm the basic connectivity of the molecule, more sophisticated experiments are required to assign the stereocenter. researchgate.net

Key NMR Techniques:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton. For (R)-3-Benzyl-1-methyl-piperazine dihydrochloride, characteristic signals would be expected for the benzyl (B1604629) group protons, the piperazine (B1678402) ring protons, and the N-methyl group. The coupling constants (J-values) between adjacent protons on the piperazine ring can give insights into their dihedral angles and thus the ring's conformation. In the chair conformation, axial-axial, axial-equatorial, and equatorial-equatorial couplings have distinct values.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts of the carbons in the chiral center (C3) and the adjacent carbons are particularly sensitive to the stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining spatial proximity between protons. For instance, correlations between the proton at the chiral center (C3) and specific protons of the benzyl group or other piperazine ring protons can help to establish the relative stereochemistry and preferred conformation of the benzyl substituent.

Chiral Derivatizing Agents (CDAs): In cases where the enantiomers exhibit identical NMR spectra, chiral derivatizing agents can be used. These agents react with the piperazine's secondary amine to form diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity.

¹⁹F NMR: While not directly applicable to the parent compound, the use of fluorine-containing chiral probes has emerged as a powerful method for the enantioanalysis of N-heterocycles. acs.orgnih.gov The binding of the chiral piperazine to a ¹⁹F-labeled probe can result in separate ¹⁹F NMR signals for each enantiomer, allowing for precise determination of the enantiomeric ratio. acs.orgnih.gov

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzyl) | 7.2 - 7.5 | Multiplet |

| Benzylic CH₂ | 2.8 - 3.2 | Multiplet |

| Piperazine CH (C3) | 3.0 - 3.5 | Multiplet |

| Piperazine CH₂ | 2.5 - 3.8 | Multiplets |

| N-Methyl CH₃ | 2.3 - 2.8 | Singlet |

Note: Values are approximate and can vary based on solvent and concentration.

Mass Spectrometric Approaches for Structural Elucidation of Chiral Piperazine Derivatives

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. nih.govcore.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of (R)-3-Benzyl-1-methyl-piperazine, from which its molecular formula can be confirmed. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the parent ion. core.ac.uknih.gov

For piperazine derivatives, characteristic fragmentation pathways often involve the cleavage of the piperazine ring. nih.govresearchgate.net The electron ionization (EI) mass spectrum of piperazine itself shows a base peak corresponding to the loss of a C₂H₄N fragment. nist.gov For substituted piperazines like (R)-3-Benzyl-1-methyl-piperazine, the fragmentation will be more complex but highly informative.

Expected Fragmentation Pathways:

Loss of the benzyl group: A prominent fragment would likely correspond to the cleavage of the C-C bond between the piperazine ring and the benzyl group, resulting in a tropylium (B1234903) ion (m/z 91) or a benzyl radical loss.

Piperazine ring cleavage: Fragmentation of the piperazine ring itself can occur at various points, leading to characteristic ions that help to piece together the structure. nih.gov For example, the loss of the N-methylpiperazine moiety is a known fragmentation pathway for related structures. core.ac.uk

Formation of iminium ions: Cleavage adjacent to the nitrogen atoms can lead to the formation of stable iminium ions, which are often observed in the mass spectra of amines.

While standard MS techniques cannot differentiate between enantiomers, coupling MS with a chiral separation method like chiral chromatography (GC-MS or LC-MS) allows for the individual analysis of each enantiomer. nih.govresearchgate.net

Interactive Data Table: Predicted Key Mass Fragments

| Fragment Structure | Predicted m/z | Notes |

| [M+H]⁺ | 191.15 | Protonated molecular ion |

| C₇H₇⁺ | 91 | Tropylium ion from benzyl group |

| [M-C₇H₇]⁺ | 100 | Loss of benzyl group |

| C₅H₁₁N₂⁺ | 99 | Fragment from piperazine ring |

Note: m/z values are for the monoisotopic mass of the free base.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopic methods measure the differential interaction of chiral molecules with left and right circularly polarized light, providing direct information about the absolute configuration of a stereocenter. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is particularly useful for molecules containing a chromophore, such as the phenyl ring in the benzyl group of (R)-3-Benzyl-1-methyl-piperazine. rsc.org The phenyl group's π-π* transitions become CD-active due to the chiral environment, producing a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center. nih.gov This is often achieved by comparing the experimental spectrum with the spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the R-configuration). mdpi.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure circular dichroism in the infrared and Raman scattering regions of the spectrum, respectively. researchgate.net VCD and ROA provide a wealth of information about the stereochemistry of the entire molecule, as they are sensitive to the chirality of all vibrational modes. researchgate.netrsc.org The experimental VCD or ROA spectrum is compared with theoretical spectra calculated for the R- and S-enantiomers to determine the absolute configuration unambiguously. researchgate.net

The application of these methods is crucial for the definitive assignment of the (R) configuration to 3-Benzyl-1-methyl-piperazine. utsunomiya-u.ac.jp

Chromatographic Techniques for Enantiomeric Purity Analysis

Chromatographic methods are the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound by separating the two enantiomers. unl.ptnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique. nih.govsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns are often effective. mdpi.comjocpr.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. google.com The ratio of the peak areas then gives a precise measure of the enantiomeric purity.

Chiral Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, chiral GC offers high resolution and sensitivity. mdpi.comchromatographyonline.com The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.netuni-muenchen.de The differential interaction of the enantiomers with the chiral selector leads to different retention times, allowing for their separation and quantification. mdpi.comchromatographyonline.com

Interactive Data Table: Comparison of Chiral Chromatographic Techniques

| Technique | Stationary Phase Examples | Mobile Phase Examples | Advantages |

| Chiral HPLC | Polysaccharide derivatives (e.g., Chiralpak®), Protein-based phases | Hexane/Isopropanol, Acetonitrile/Methanol | Broad applicability, preparative scale-up possible |

| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-Dex) | Inert gas (e.g., Helium, Nitrogen) | High efficiency, fast analysis times, high sensitivity |

Theoretical and Computational Studies of R 3 Benzyl 1 Methyl Piperazine Derivatives

Conformational Analysis and Energy Landscape Predictions

The three-dimensional structure of (R)-3-benzyl-1-methyl-piperazine derivatives is not static; the piperazine (B1678402) ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The substituents on the ring—the benzyl (B1604629) group at the C3 position and the methyl group at the N1 position—play a crucial role in determining the preferred conformation and the orientation of these groups (axial vs. equatorial).

Conformational analysis studies on piperazine analogs are often performed using molecular mechanics force fields or quantum chemical methods. njit.edu These studies aim to map the potential energy surface (PES) to identify stable low-energy conformers and the energy barriers between them. For substituted piperazines, the chair conformation is generally the most stable. The large benzyl group at the C3 position is expected to preferentially occupy an equatorial position to minimize steric hindrance (A-value). However, studies on other 2-substituted piperazines have shown that an axial conformation can sometimes be preferred, particularly if stabilizing interactions like intramolecular hydrogen bonds are possible. nih.gov

The conformational flexibility of piperazine derivatives can be critical for their biological activity, as it dictates how well the molecule can fit into a specific binding site. nih.gov Computational methods can predict the relative populations of different conformers in various environments, such as in a vacuum or in a solvent, although simple implicit solvent models may not significantly alter the location of conformational minima compared to the vacuum phase. njit.edu The presence of protonation, as in the dihydrochloride (B599025) salt, will also significantly influence the conformational equilibrium by affecting the geometry and electronic distribution of the piperazine ring.

Table 1: Predicted Conformational Preferences of Substituted Piperazines

| Derivative Type | Predicted Stable Conformation | Key Influencing Factor |

|---|---|---|

| 2-Acyl/Aryl Piperazines | Axial | Avoidance of steric clash with N1-substituent |

| 2-Alkoxy Piperazines | Axial | Stabilizing intramolecular hydrogen bond |

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. researchgate.netnih.gov For derivatives of (R)-3-benzyl-1-methyl-piperazine, docking studies can predict their binding affinity and mode of interaction with various biological targets.

Numerous studies have demonstrated the utility of docking for various piperazine derivatives, highlighting their potential as anticancer, antimicrobial, or CNS-active agents. nih.govmdpi.comnih.gov In a typical docking simulation, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The piperazine derivative is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity for different poses.

Key interactions typically observed for piperazine derivatives include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if present) can act as a donor. researchgate.net

Hydrophobic Interactions: The benzyl group is well-suited to interact with hydrophobic pockets in a protein's binding site.

Pi-Pi Stacking: The aromatic phenyl ring of the benzyl group can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

These computational predictions provide a rational basis for designing new derivatives with improved potency and selectivity. mdpi.comrsc.org For example, docking studies on arylpiperazine derivatives as acetylcholinesterase inhibitors have shown that the piperazine moiety can bind to the peripheral binding site of the enzyme. researchgate.net

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

| Piperazine Derivative Class | Biological Target | Predicted Key Interactions | Reference |

|---|---|---|---|

| Phenylpiperazines | DNA-Topo II complex | Hydrogen bonds, DNA minor groove binding | mdpi.com |

| Benzhydryl Piperazines | Phosphoinositide 3-kinase | Interactions with specific amino acid residues in the binding site | researchgate.net |

| Arylsulfonyl Piperazines | BcL2 protein | Strong binding energy, hydrogen bonding | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. jksus.orgjddtonline.info These methods can accurately predict molecular geometries, electronic charge distributions, and spectroscopic properties. For (R)-3-benzyl-1-methyl-piperazine derivatives, DFT calculations can provide a detailed understanding of their electronic structure and chemical reactivity. epstem.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jddtonline.info

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions, such as hydrogen bonding. jddtonline.info For piperazine derivatives, negative potential is typically localized around the nitrogen atoms. jddtonline.info

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) helps to understand charge distribution and identify reactive sites within the molecule. jddtonline.info NBO analysis can also reveal stabilizing hyperconjugative interactions. jddtonline.info

These theoretical descriptors can be correlated with experimental observations and used to predict the behavior of new derivatives. researchgate.net

Table 3: Representative Quantum Chemical Parameters for Piperazine Derivatives

| Parameter | Typical Information Gained | Relevance |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles |

| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap suggests higher reactivity |

| Dipole Moment | Molecular polarity | Influences solubility and intermolecular forces |

Predictive Modeling for Stereoselectivity in Synthetic Transformations

The synthesis of a specific stereoisomer, such as the (R)-enantiomer of 3-benzyl-1-methyl-piperazine, requires stereoselective chemical reactions. Predictive computational modeling has become an invaluable tool for understanding and optimizing these transformations. By calculating the energies of reaction intermediates and transition states, chemists can predict which stereochemical outcome is more likely.

For piperazine synthesis, stereoselectivity is often established during the formation of the chiral center at the C3 position. Computational methods like DFT can be used to model the reaction pathways leading to the (R) and (S) products. The enantiomeric excess of a reaction is related to the difference in the free energy of the transition states leading to the two enantiomers (ΔΔG‡).

For instance, in asymmetric lithiation-trapping reactions used to create enantiopure α-substituted piperazines, the precise mechanism and the factors controlling enantioselectivity can be complex. nih.gov Computational modeling can help elucidate the role of the chiral ligand, the solvent, and the electrophile in determining the stereochemical outcome. nih.gov Similarly, DFT-based population analysis can be used to predict site-selectivity in C-H functionalization reactions, where electronic differences between the nitrogen atoms guide the reaction to a specific position. mdpi.com By providing a mechanistic rationale for the observed stereoselectivity, these predictive models accelerate the development of efficient synthetic routes to chiral molecules like (R)-3-benzyl-1-methyl-piperazine. researchgate.net

Molecular Recognition and Biochemical Interactions in Vitro Focus

Binding Affinity Studies with Defined Molecular Targets (e.g., Receptors, Enzymes)

The (R)-3-Benzyl-1-methyl-piperazine scaffold is a core component in a variety of derivatives designed to interact with specific biological targets. While direct binding affinity data for "(R)-3-Benzyl-1-methyl-piperazine dihydrochloride" is not extensively detailed in the provided context, studies on analogous benzylpiperazine derivatives reveal significant interactions with defined molecular targets, particularly sigma (σ) receptors.

Sigma receptors (σ₁R and σ₂R) are recognized as important targets in the modulation of nociceptive signaling, making them a focus for the development of novel pain therapeutics. nih.govacs.org Research into a series of newly synthesized benzylpiperazinyl derivatives has characterized their binding affinities for σ₁R and selectivity over σ₂R through radioligand binding assays. nih.govacs.org For instance, in one study, derivatives were evaluated using [³H]-pentazocine for σ₁ receptors and [³H]-DTG for σ₂ receptors. nih.govacs.org

Notably, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one ) from this series demonstrated the highest affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM. nih.govacs.org This particular derivative also showed a significant improvement in selectivity (Kᵢ σ₂/Kᵢ σ₁ = 886) when compared to a lead compound. nih.govacs.org These findings underscore the potential of the benzylpiperazine core in generating potent and selective ligands for specific receptor targets.

Table 1: Binding Affinities of Selected Benzylpiperazine Derivatives for Sigma Receptors

Ligand Design Principles Employing the (R)-3-Benzyl-1-methyl-piperazine Scaffold

The piperazine (B1678402) ring is a highly valued scaffold in medicinal chemistry and drug discovery, often referred to as a "privileged structure". nih.gov Its prevalence is due to its structural versatility and favorable physicochemical properties, which are instrumental in ligand design. nih.govmdpi.com The (R)-3-Benzyl-1-methyl-piperazine scaffold incorporates this privileged ring system, making it a valuable starting point for developing new therapeutic agents.

Key principles in ligand design utilizing this scaffold include:

Versatility as a Scaffold : The piperazine moiety serves as a central framework to which various pharmacophoric groups can be attached in specific spatial orientations to optimize interactions with biological targets. mdpi.com

Modulation of Physicochemical Properties : The two nitrogen atoms in the piperazine ring are key to modulating the pharmacokinetic properties of a molecule. nih.gov These nitrogen sites can increase water solubility, which is crucial for bioavailability. nih.gov

Introduction of Functional Groups : The N-1 and N-4 positions of the piperazine ring allow for the easy introduction of diverse substituents. This enables chemists to incorporate hydrogen bond acceptors and hydrophobic groups without necessarily creating new stereocenters, thereby fine-tuning the molecule's binding affinity and selectivity. nih.gov

Conformational Constraint : The cyclic nature of the piperazine ring can introduce a degree of conformational rigidity. This can be advantageous in locking a ligand into a bioactive conformation, potentially increasing its affinity for a target receptor or enzyme.

The benzyl (B1604629) group attached at the 3-position provides a lipophilic region that can engage in hydrophobic or π-stacking interactions within a binding pocket, while the methyl group at the 1-position can influence the molecule's conformation and basicity.

Biochemical Pathways and Mechanisms Modulated by Piperazine Derivatives (In Vitro)

In vitro studies have shown that various piperazine derivatives can modulate a range of cellular and biochemical pathways, contributing to their diverse pharmacological effects. researchgate.netresearchgate.net While specific pathway modulation by "(R)-3-Benzyl-1-methyl-piperazine dihydrochloride" is not detailed, the broader class of piperazine derivatives is known to interact with key signaling cascades. researchgate.netresearchgate.net

For example, certain piperazine derivatives have been demonstrated to affect the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netresearchgate.net The MAPK pathway is centrally involved in regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netresearchgate.net By interfering with this pathway, these compounds can exert cytostatic or cytotoxic effects, which is a mechanism explored in cancer research. researchgate.net

Additionally, some piperazine derivatives can influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in regulating inflammatory responses and immune function. researchgate.net Other investigated mechanisms include the modulation of DNA repair mechanisms and oxidative stress pathways, which are relevant in the contexts of cancer therapy and neuroprotection. researchgate.netresearchgate.net

Furthermore, piperazine derivatives have been developed as inhibitors of specific enzymes, such as kinases, which are often implicated in cell proliferation and survival pathways crucial to cancer progression. researchgate.netresearchgate.net

Structure-Activity Relationships (SAR) Focused on Molecular Interactions and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of piperazine derivatives correlates with their biological activity, guiding the design of more potent and selective compounds. researchgate.net For the (R)-3-Benzyl-1-methyl-piperazine scaffold, SAR investigations focus on how modifications to different parts of the molecule affect its interaction with biological targets.

Key SAR insights for piperazine-based compounds include:

Substituents on the Piperazine Ring : The nature and position of substituents on the piperazine core are critical for inhibitory activity and selectivity. nih.gov Investigations have shown that even minor changes, such as leaving the piperazine ring unsubstituted versus adding substituents, can dramatically alter activity against different cell lines. nih.gov

The Benzyl Moiety : The benzyl group is a significant contributor to binding. Molecular docking studies on tyrosinase inhibitors with a benzyl substituent indicated that this group performs important interactions within the enzyme's active site, which may explain the higher potency of these compounds. nih.gov Modifications to the phenyl ring of the benzyl group, such as adding methoxy (B1213986) groups, have been shown to enhance affinity and selectivity for targets like the σ₁ receptor. nih.govacs.org

Stereochemistry : The (R)-configuration at the 3-position is crucial. Enantiomers often exhibit different binding affinities and biological activities due to the specific three-dimensional arrangement required for optimal interaction with a chiral binding site on a receptor or enzyme.

SAR studies have revealed that combining a piperazine moiety with specific functional groups, such as a 4-fluorobenzyl group, can create crucial anticancer functionalities. nih.gov Ultimately, SAR helps to elucidate the relationship between chemical structure and pharmacological activity, enabling the rational design of novel compounds with improved therapeutic profiles. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (R)-3-Benzyl-1-methyl-piperazine dihydrochloride?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt. A typical procedure involves reacting the appropriate acid precursor with a piperazine derivative in dichloromethane, followed by purification via flash chromatography and HCl salt formation . Computational tools, such as AI-driven retrosynthesis platforms, can predict feasible routes by leveraging reaction databases (e.g., Reaxys, Pistachio) to optimize yield and stereoselectivity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography to resolve crystal structure and hydrogen-bonding patterns (if crystals are obtainable) .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What analytical techniques are suitable for quantifying purity and detecting impurities?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment .

- Gas chromatography with flame ionization detection (GC-FID) for volatile impurities or degradation products .

- Ion chromatography to quantify chloride counterion content .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Comparative analysis : Compare with analogs like 1-(m-Methylbenzyl)piperazine dihydrochloride (para/ortho substitutions) to evaluate positional effects on biological activity .

- Functional group modifications : Replace the benzyl group with fluorinated or methoxy-substituted aryl rings to study electronic effects .

- Chirality studies : Synthesize and test the (S)-enantiomer to assess stereochemical influences on receptor binding .

Q. What experimental strategies are used to investigate its potential dopamine uptake inhibition?

- Methodological Answer :

- In vitro assays : Measure IC₅₀ values using radiolabeled dopamine uptake assays in synaptosomal preparations .

- In vivo models : Administer the compound in rodent models (e.g., locomotor activity tests) to assess central nervous system penetration and functional effects .

- Computational docking : Model interactions with the dopamine transporter (DAT) using molecular dynamics simulations .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out threshold effects .

- Batch variability analysis : Compare Certificate of Analysis (CoA) data for different synthesis batches to identify impurity-related discrepancies .

- Receptor profiling : Use broad-panel receptor binding assays to identify off-target interactions that may confound results .

Q. What protocols are recommended for stability and degradation studies?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .

- pH stability testing : Assess solubility and stability in buffers (pH 1–13) to guide formulation development .

- Long-term storage studies : Store under inert gas (argon) at -20°C and monitor purity over 6–12 months .

Q. How can impurity profiles be linked to synthetic intermediates or byproducts?

- Methodological Answer :

- Spiking experiments : Introduce suspected intermediates (e.g., unprotected piperazine precursors) into pure samples and track HPLC retention times .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates during synthesis .

- Reference standards : Compare with certified impurities (e.g., EP-grade) to confirm identities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.